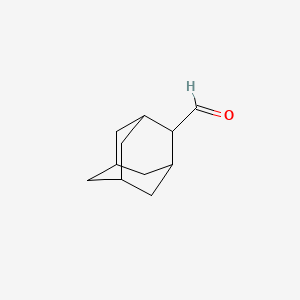

Adamantane-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

adamantane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBBJZYOAOCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499531 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39750-93-1 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Adamantane Derivatives in Framework Hydrocarbon Chemistry

Adamantane (B196018) and its derivatives represent a cornerstone in the field of framework hydrocarbon chemistry. researchgate.net The parent molecule, adamantane (C₁₀H₁₆), is the smallest unit cage of a diamond crystal, characterized by a rigid, strain-free, and three-dimensional structure composed of three fused cyclohexane (B81311) rings. wikipedia.org This inherent stability and defined geometry have made adamantane derivatives crucial intermediates in medicinal chemistry, catalysis, and materials science. researchgate.netresearchgate.net

The introduction of functional groups onto the adamantane scaffold allows for the fine-tuning of its properties, leading to a wide array of applications. The lipophilic and bulky nature of the adamantyl group can enhance the metabolic stability and bioavailability of drug molecules. researchgate.netscispace.com Consequently, adamantane derivatives have been successfully incorporated into antiviral, and other therapeutic agents. researchgate.netontosight.aimdpi.com In materials science, the rigidity of the adamantane core contributes to the thermal stability and mechanical properties of polymers and other materials. wikipedia.orgsmolecule.com

Unique Structural Features and Conformational Rigidity of Adamantane 2 Carbaldehyde

Adamantane-2-carbaldehyde is distinguished by the attachment of a formyl group (-CHO) to a secondary carbon of the adamantane (B196018) cage. smolecule.com This specific positioning influences its reactivity and stereochemistry compared to its more commonly studied isomer, adamantane-1-carbaldehyde, where the aldehyde is at a tertiary bridgehead position. smolecule.com The adamantane framework itself is conformationally rigid, meaning it does not easily twist or bend. This rigidity imparts a well-defined spatial orientation to the attached aldehyde group, which can be exploited in stereoselective synthesis and in designing molecules with specific three-dimensional structures for biological targeting. researchgate.net

The presence of the aldehyde group, a reactive functional group, allows for a variety of chemical transformations. These include nucleophilic addition, oxidation to the corresponding carboxylic acid, and condensation reactions to form imines and acetals. smolecule.com This chemical versatility, coupled with the unique properties of the adamantane cage, makes this compound a valuable synthon for creating more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | biosynth.comnih.gov |

| Molecular Weight | 164.24 g/mol | biosynth.comnih.gov |

| Melting Point | 158-160 °C | chembk.com |

| Appearance | White to off-white powder | wikipedia.org |

| IUPAC Name | Tricyclo[3.3.1.1³,⁷]decane-2-carbaldehyde | chembk.com |

Overview of Current Research Trajectories and Academic Relevance

Direct Formylation Approaches to the Adamantane Skeleton

Direct formylation involves the introduction of a formyl group (-CHO) onto the adamantane molecule in a single conceptual step. These methods often contend with the challenge of regioselectivity, as the tertiary bridgehead positions (1, 3, 5, 7) are typically more reactive than the secondary methylene (B1212753) bridge positions (e.g., position 2).

Lewis Acid-Mediated Carbonylation of Adamantane

The carbonylation of adamantane, often under conditions similar to the Koch-Haaf reaction, can lead to the formation of aldehydes. This transformation involves reacting adamantane with carbon monoxide (CO) in the presence of a strong acid or Lewis acid. acs.org While superacidic conditions frequently yield the corresponding carboxylic acid as the major product, careful selection of reagents and conditions can favor aldehyde formation. acs.org

The use of Lewis acids like gallium trichloride (B1173362) (GaCl₃) has been shown to effectively promote the formylation of adamantane. acs.org The reaction mechanism is proposed to initiate with the Lewis acid abstracting a hydride from the adamantane, generating an adamantyl cation. acs.org This cation then reacts with carbon monoxide to form an acylium cation intermediate. Subsequent reduction of this intermediate, for which a hydride source is required, yields the aldehyde. acs.org While these methods have been extensively studied for the synthesis of the 1-isomer (adamantane-1-carbaldehyde), achieving high selectivity for the 2-position remains a significant synthetic challenge due to the inherent electronic preference for the tertiary carbocation. acs.orgnih.gov

Table 1: Key Aspects of Lewis Acid-Mediated Formylation of Adamantane

| Feature | Description | Reference |

|---|---|---|

| Reagents | Adamantane, Carbon Monoxide (CO), Lewis Acid (e.g., GaCl₃, AlCl₃) | acs.orgsmolecule.com |

| Mechanism | Hydride abstraction to form adamantyl cation, reaction with CO to form acylium ion, reduction to aldehyde. | acs.org |

| Conditions | Can be performed under milder conditions (e.g., room temperature, 1 atm CO) with specific Lewis acids like GaCl₃. | acs.org |

| Selectivity | Generally favors the thermodynamically more stable tertiary (C-1) position over the secondary (C-2) position. | acs.orgnih.gov |

Oxidative Functionalization of Adamantanol Precursors

A more regioselective approach to this compound involves the oxidation of a pre-functionalized precursor, specifically 2-adamantanol. smolecule.com This method circumvents the regioselectivity issues associated with direct C-H bond activation of the parent hydrocarbon. The secondary alcohol group at the C-2 position can be selectively oxidized to the corresponding aldehyde using a variety of standard oxidizing agents.

Common reagents for this transformation include chromium-based oxidants such as chromic acid or pyridinium (B92312) chlorochromate (PCC). smolecule.com These reagents are well-established for the conversion of secondary alcohols to aldehydes, often with high efficiency and minimal side reactions under controlled conditions. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid, adamantane-2-carboxylic acid.

Table 2: Common Oxidizing Agents for 2-Adamantanol to this compound

| Oxidizing Agent | Description | Reference |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, often used in dichloromethane (B109758) (CH₂Cl₂), known for stopping the oxidation of secondary alcohols at the aldehyde stage. | smolecule.com |

| Chromic Acid (H₂CrO₄) | A stronger oxidizing agent, typically generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid. Conditions must be carefully controlled to avoid over-oxidation. | smolecule.com |

Indirect Synthetic Pathways and Framework Construction

Indirect methods build upon simpler molecules to construct the adamantane skeleton with the desired functionality already in place or utilize a readily available adamantane derivative, such as adamantanone, as a starting point for transformation.

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors

The adamantane framework itself can be constructed from simpler, non-cage precursors, allowing for the strategic placement of functional groups. mdpi.com The first synthesis of a substituted adamantane derivative, for instance, utilized acyclic starting materials like formaldehyde (B43269) and dimethyl malonate. mdpi.com Other approaches involve the condensation and subsequent intramolecular cyclization of bicyclic or monocyclic precursors. mdpi.com For example, a bicyclo[3.3.1]nonane derivative can undergo an acid-catalyzed cyclization to form the adamantane core. mdpi.com These total synthesis strategies, while often lengthy, provide unparalleled control over the final structure and allow access to specifically substituted derivatives like those required for this compound synthesis. mdpi.com

Transformations from Adamantanone and Enol Ether Intermediates

Adamantanone, which is readily accessible through the oxidation of adamantane, serves as a versatile starting material for the synthesis of 2-substituted adamantane derivatives, including the target aldehyde. wikipedia.org The carbonyl group at the C-2 position is the key site for chemical manipulation.

One strategy involves the conversion of adamantanone to its corresponding nitrile, adamantane-2-carbonitrile. A one-step synthesis from adamantanone can be achieved using tosylmethylisocyanide (TosMIC). tandfonline.com This nitrile is a direct precursor to the aldehyde via the Stephen reaction (see section 2.2.3).

Another pathway proceeds through enolate or enol ether intermediates. biosynth.com For instance, the ketone can be converted to an enamine, which then undergoes further reactions. The irradiation of the N-methylaniline enamine of this compound has been studied, though it resulted in low yields of the desired products. rsc.org More efficient methods involve the condensation of adamantanone with reagents like Meldrum's acid or nitromethane (B149229) to form electrophilic alkenes, which can then undergo conjugate addition and further transformations. rsc.org

Stephen Reaction for Adamantyl Aldehyde Synthesis from Nitriles

The Stephen aldehyde synthesis is a classic method for converting nitriles into aldehydes. wikipedia.org This reaction has been successfully applied to adamantane derivatives. researchgate.netresearchgate.net The required precursor, adamantane-2-carbonitrile, can be synthesized from adamantanone. tandfonline.comevitachem.com

The reaction proceeds in two main stages. First, the nitrile is treated with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). wikipedia.orgbyjus.com The nitrile is reduced by the tin(II) chloride, forming an intermediate iminium salt ([R-CH=NH₂]⁺Cl⁻), which precipitates as an aldimine tin chloride complex. wikipedia.org In the second stage, this intermediate salt is hydrolyzed with water (H₂O) to yield the final aldehyde product. wikipedia.orgbyjus.com Studies have shown that adamantane-based nitriles are highly reactive under these conditions, leading to the corresponding aldehydes in good yields. researchgate.netresearchgate.net

Table 3: General Steps of the Stephen Reaction for this compound

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Precursor Synthesis | Conversion of adamantanone to the corresponding nitrile. | Adamantanone, Tosylmethylisocyanide (TosMIC) | Adamantane-2-carbonitrile | tandfonline.com |

| 2. Iminium Salt Formation | Reduction of the nitrile with tin(II) chloride in the presence of HCl. | Adamantane-2-carbonitrile, Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Aldimine tin chloride complex | wikipedia.orgbyjus.com |

| 3. Hydrolysis | Quenching of the intermediate salt with water to form the aldehyde. | Aldimine tin chloride complex, Water (H₂O) | this compound | wikipedia.orgbyjus.com |

Multicomponent Reaction Approaches, e.g., Ugi Reaction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. wikipedia.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate libraries of complex molecules. wikipedia.orggoogle.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces dipeptide-like structures from the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. google.comj-morphology.com The reaction is typically exothermic and proceeds quickly, driven by a final, irreversible Mumm rearrangement. j-morphology.com this compound can serve as the aldehyde component in this reaction, providing a pathway to complex molecules featuring the rigid adamantane scaffold. While many documented Ugi reactions utilize adamantane-1-carboxylic acid or adamantane-2-one, the fundamental process accommodates this compound to generate diverse α-aminoacyl amide derivatives. j-morphology.comuni-giessen.deorgsyn.org For instance, the asymmetric Strecker reaction, another type of MCR, has been successfully employed with adamantane-derived aldehydes to produce homochiral aminonitrile derivatives, which are precursors to active pharmaceutical ingredients. researchgate.net

| Component Type | Example Reactant | Role in Reaction |

|---|---|---|

| Aldehyde | This compound | Forms an imine with the amine component. j-morphology.com |

| Amine | Alkyl- or Arylamine (e.g., Aniline) | Condenses with the aldehyde. j-morphology.comuni-giessen.de |

| Carboxylic Acid | N-methyl-1H-indole-2-carboxylic acid | Protonates the imine and adds as a nucleophile. j-morphology.comresearchgate.net |

| Isocyanide | Adamantyl-1-isonitrile | Adds to the activated iminium ion. j-morphology.comresearchgate.net |

Ring Expansion and Rearrangement Strategies from Oxirane Derivatives

A key strategy for synthesizing 2-substituted adamantane derivatives involves the rearrangement of precursors to form the desired framework. The synthesis of this compound can be efficiently achieved starting from the readily available 2-adamantanone (B1666556). nih.gov

This multi-stage process begins with the conversion of 2-adamantanone into its corresponding spiro-oxirane. One effective method is the Corey-Chaykovsky reaction, which uses a sulfur ylide like trimethylsulphoxonium iodide. nih.gov The resulting adamantane-2-spiro-oxirane is a stable intermediate that can be isolated before the subsequent rearrangement step. nih.gov

The crucial step is the acid-catalyzed ring-opening and rearrangement of the oxirane. Treatment of the epoxide with a Lewis acid, such as boron trifluoride etherate or aluminum halides, at low temperatures triggers a Meinwald rearrangement. This reaction selectively yields this compound (referred to as compound 136 in some literature). An alternative approach involves an acid-catalyzed opening of the oxirane ring to produce the aldehyde, which can then be oxidized to the corresponding 2-adamantanecarboxylic acid. nih.gov This pathway confirms the formation of this compound as a stable, isolable intermediate.

| Stage | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Corey-Chaykovsky Reaction | 2-Adamantanone | Trimethylsulphoxonium iodide, Base (e.g., KOH) | Adamantane-2-spiro-oxirane |

| 2 | Meinwald Rearrangement | Adamantane-2-spiro-oxirane | Lewis Acid (e.g., BF₃·OEt₂) | This compound |

Reactions Involving 1,3-Dehydroadamantane

1,3-Dehydroadamantane (DHA) is a highly strained propellane derivative of adamantane that serves as a versatile synthetic platform. uni-giessen.deresearchgate.net Its inherent strain makes it a potent reagent for introducing the 1-adamantyl group into various molecules under mild conditions. researchgate.net

While not a direct synthesis of this compound, a notable reaction of DHA involves its interaction with aliphatic aldehydes. This reaction proceeds via the insertion into the Cα-H bond of the aldehyde, providing a single-step method to form branched 2-(1-adamantyl)alkylaldehydes. This process is highly chemo- and regioselective, affording complex and otherwise difficult-to-access adamantane derivatives in yields of 60-78%. The products of this reaction are derivatives of other aldehydes, functionalized with a 1-adamantyl group, rather than being this compound itself. This highlights the utility of DHA in creating novel adamantylated structures through C-C bond formation.

Advanced and Green Chemistry Synthetic Considerations

Modern synthetic chemistry places a strong emphasis on methodologies that are not only efficient but also safe and environmentally sustainable. The synthesis of this compound and its derivatives is increasingly influenced by these principles.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These systems are particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

While a specific flow synthesis for this compound is not detailed in the reviewed literature, the methodology has been successfully applied to the synthesis of closely related derivatives, demonstrating its feasibility and potential. For instance, a scalable and safe flow-based process for preparing 2-aminoadamantane-2-carboxylic acid has been developed. This process utilizes mesoreactor flow devices to manage potentially hazardous reaction conditions. Similarly, flow chemistry has been adopted for the production of adamantane-2-carboxamide (B2981842) to improve safety and scalability. These examples serve as a strong proof-of-concept for developing a continuous flow synthesis of this compound, potentially from the rearrangement of the oxirane intermediate or other suitable precursors.

Chemo- and Regioselective Synthetic Control

Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of a specific isomer like this compound, minimizing the formation of byproducts and simplifying purification.

Several of the discussed synthetic strategies exhibit excellent selective control.

Ring Rearrangement: The Lewis acid-promoted Meinwald rearrangement of adamantane-2-spiro-oxirane is a highly regioselective process that favors the formation of the 2-carbaldehyde over other potential rearrangement or ring-opening products.

1,3-Dehydroadamantane Reactions: The reactions of 1,3-DHA are noted for their selectivity. researchgate.net For example, its reaction with aliphatic aldehydes selectively occurs at the Cα-H bond, and reactions with substituted heteroarenes can lead to the selective substitution of only one halogen atom. This precise control allows for the targeted introduction of the adamantyl scaffold. researchgate.net

Such selective methods are fundamental to modern organic synthesis, enabling the creation of complex, well-defined molecules with high purity and yield.

Fundamental Organic Transformations of the Formyl Moiety

The formyl group (-CHO) of this compound is a site of rich chemical reactivity, characteristic of aliphatic aldehydes. Its transformations are fundamental to its role as a synthetic intermediate. The primary reactions include nucleophilic additions, oxidations to the corresponding carboxylic acid, and condensation reactions with various nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a principal reaction of this compound. The electrophilic carbon atom of the carbonyl group is susceptible to attack by a diverse range of nucleophiles. This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. This process can be carried out with strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), or with weaker nucleophiles under acidic or basic catalysis. For instance, the reaction with a Grignard reagent, followed by an aqueous workup, results in the formation of a secondary alcohol. This compound has been used in model studies, where it reacts with magnesium to form adducts that can bind to amino acids, highlighting its utility as a probe for studying receptor interactions. biosynth.com

Oxidation Reactions to Carboxylic Acids

The formyl group of this compound can be readily oxidized to the corresponding adamantane-2-carboxylic acid. This transformation is a common and synthetically useful reaction for aldehydes. Various oxidizing agents can accomplish this conversion, ranging from strong, metal-based oxidants to milder, more selective systems.

Common laboratory reagents for this purpose include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium chlorochromate (PCC). smolecule.com Other effective systems involve potassium permanganate (B83412) (KMnO₄) or milder conditions using reagents like Oxone. organic-chemistry.orgresearchgate.net More modern methods may employ catalytic systems, such as N-hydroxyphthalimide (NHPI) with oxygen, which offer a greener alternative to traditional metal-mediated oxidations. organic-chemistry.org For the related, sterically hindered 1-adamantane carboxaldehyde, aerobic oxidation co-catalyzed by ketoABNO and NaNO₂ has been shown to produce the carboxylic acid in moderate yield, a method that could be applicable to the 2-isomer. nih.gov

Condensation Reactions with Amines and Alcohols

This compound undergoes condensation reactions, where two molecules combine with the loss of a small molecule, typically water. smolecule.com When reacted with primary amines, it forms imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various nitrogen-containing adamantane derivatives. For example, studies on the related noradamantane carbaldehyde show it readily condenses with anilines and benzyl (B1604629) amines to provide the corresponding imines, which can serve as precursors for further skeletal rearrangements. cuni.czmdpi.com

Reaction with alcohols, typically under acidic catalysis, yields acetals. The reaction proceeds through a hemiacetal intermediate, which then reacts with a second alcohol molecule to form the stable acetal (B89532) product. These reactions are reversible and are often used to protect the aldehyde functionality during other synthetic steps.

Oximation Reactions

A specific and important condensation reaction is the formation of oximes through the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts. researchgate.net This reaction provides a direct pathway to this compound oxime, a compound with its own distinct reactivity and potential applications. The synthesis of adamantane-containing oximes has been studied quantitatively, highlighting the reactivity of the adamantyl aldehyde group. researchgate.net Research has shown that such reactions can proceed in high yield. For instance, the reaction of a related adamantane nitrosochloride with pyridine (B92270) and an azole leads to the formation of a substituted this compound oxime.

Table 2: Example of an Adamantane Oxime Formation Reaction

| Reactant | Reagents | Product | Yield |

|---|

Influence of the Adamantane Cage on Reactivity and Selectivity

The adamantane cage is not merely a passive scaffold; its rigid, bulky, and symmetric structure exerts a profound influence on the reactivity of the attached formyl group. This influence manifests in both reaction rates and the stereochemical outcome of reactions.

Studies on Reaction Rates and Stereoselectivity

The steric bulk of the adamantane framework significantly affects reaction rates. sinoshiny.com The cage can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions compared to less encumbered aldehydes. This steric inhibition was noted in the oxidation of the highly hindered 1-adamantane carboxaldehyde, where side reactions were observed, suggesting that the desired reaction pathway was sterically impeded. nih.gov

The most significant impact of the adamantane cage is on the stereoselectivity of addition reactions. The adamantane backbone is chiral when substituted at the C-2 position, rendering the two faces of the planar carbonyl group diastereotopic (unequal). nih.gov Therefore, the approach of a nucleophile from one face (the Re face) versus the other (the Si face) leads to two different diastereomeric products.

The rigid cage structure often dictates a preferred direction of attack, leading to high stereoselectivity. rsc.org Studies on the reduction of related adamantane ketones have established that the cage directs incoming reagents to the less hindered face, resulting in a preponderance of one stereoisomer. rsc.org For this compound, reduction with a hydride reagent like sodium borodeuteride would be expected to yield a mixture of diastereomeric alcohols, with the ratio determined by the steric and electronic properties of the transition state. rsc.org Computational and experimental studies on related systems have shown that dispersion forces between the substituent and the adamantyl group can play a significant role in stabilizing the transition state, further influencing the stereochemical outcome. rsc.org

Table 3: Illustrative Stereoselective Reduction of this compound

| Reaction | Nucleophile | Expected Major Product | Expected Minor Product | Stereoselectivity Principle |

|---|

Oligomerization Tendencies of Substituted Adamantyl Aldehydes

Research has shown that aldehydes of the adamantane series, particularly 2-(1-adamantyl)alkylaldehydes, are susceptible to oligomerization. researchgate.netresearchgate.net This process, where individual aldehyde molecules react with each other to form short polymer chains (oligomers), can compete with desired reaction pathways. The propensity for oligomerization is a notable characteristic of these compounds. researchgate.net

Despite this tendency, these aldehydes can be successfully used in other reactions. For instance, the reaction of 2-(1-adamantyl)-alkylaldehydes with 2,4-dinitrophenylhydrazine (B122626) proceeds efficiently to yield the corresponding hydrazones, with reported yields ranging from 84% to 98%. researchgate.netresearchgate.net This indicates that under appropriate conditions, the aldehyde group remains accessible for derivatization, circumventing the oligomerization process.

Site-Selective Alkylation through Radical Pathways

The functionalization of the adamantane core can be achieved with high precision using radical-mediated reactions. The addition of an adamantyl radical to an alkene acceptor, known as a Giese-type reaction, is a key method for adamantane alkylation. nih.gov In these reactions, a carbon-centered radical is trapped by an electrophilic alkene, leading to a variety of transformations. nih.gov

Dual photoredox catalysis has emerged as a powerful strategy for the site-selective alkylation of adamantane. nih.gov This method allows for the generation of an adamantyl radical, which can then add to alkenes featuring electron-withdrawing groups like ketones, esters, and nitriles, with yields reported between 65% and 94%. nih.gov Mechanistic proposals suggest that a photocatalyst, upon excitation, initiates a hydrogen atom transfer (HAT) from adamantane, generating the adamantyl radical. nih.gov This radical then engages in further reactions. The alkylation is highly selective for the tertiary (bridgehead) positions of the adamantane cage. nih.gov

The selectivity of these radical functionalizations can be finely controlled. The use of decatungstate anion photocatalysis demonstrates that a synergy of polar and steric effects governs the site of C-H bond cleavage, expanding the scope of selective modifications. acs.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the intricate mechanisms and transient species involved in this compound reactions is crucial for controlling reaction outcomes.

Carbocation Rearrangement Mechanisms

The adamantane framework is famously prone to carbocation rearrangements. mdpi.comuni-giessen.de These rearrangements typically proceed through a Wagner-Meerwein mechanism, which involves a researchgate.netresearchgate.net-alkyl shift of a carbocation to form a more stable or energetically favorable structure. uni-giessen.demasterorganicchemistry.com

Such rearrangements are pivotal in the synthesis and transformation of adamantane derivatives. For example, a Lewis acid-promoted Meinwald rearrangement of an adamantane-based oxirane can produce a carbaldehyde. mdpi.com Conversely, rearrangements can start from an adamantane structure and lead to ring-contracted derivatives like noradamantane. uni-giessen.de It has been shown that such a process can yield noradamantane derivatives that possess an adjacent carbaldehyde function following hydrolysis of an iminium salt intermediate. uni-giessen.de The stability of the carbocation intermediates, which can be influenced by substituents and reaction conditions, dictates the product distribution. uni-giessen.demasterorganicchemistry.com These rearrangements can be complex, sometimes involving protoadamantane (B92536) intermediates before settling into the more stable adamantane or noradamantane skeleton. mdpi.comresearchgate.net

Investigation of Adamantane-Based Catalytic Cycles

The rigid and well-defined structure of adamantane makes it an excellent building block for creating advanced materials, including catalysts and catalyst supports. An example is the synthesis of an adamantane-based Covalent Organic Framework (COF). rsc.org

A bimodal (micro/mesoporous) COF was synthesized by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl via a Sonogashira reaction. rsc.org This process yielded a stable framework where the adamantane units act as rigid nodes. Interestingly, the palladium catalyst used in the synthesis remained within the COF's pores and was found to be catalytically active for subsequent reactions, such as the hydrogenation of nitrostyrene. rsc.org Furthermore, the COF could be loaded with additional metal nanoparticles, like palladium or gold, creating stable and recyclable catalysts with enhanced activity and selectivity compared to standard supports like activated carbon. rsc.org In this catalytic cycle, the adamantane-based framework serves as a robust and porous support, facilitating the catalytic process by stabilizing the active metal species and allowing reactant access.

Kinetic Studies of this compound Reactions

Kinetic studies are essential for quantitatively understanding the reactivity of this compound and its derivatives. Research has included quantitative studies on the reactivity of adamantyl aldehydes in oximation reactions. researchgate.net Such studies measure reaction rates under varying conditions to determine the reaction order, rate constants, and activation energies, providing deep insight into the reaction mechanism.

For example, kinetic analyses of rearrangement reactions in related adamantane systems have been performed using techniques like 1H-NMR spectroscopy at various temperatures and reactant concentrations. rsc.org These experiments allow for the determination of the rate-limiting step and the calculation of thermodynamic barriers for different steps in the mechanism. rsc.org

A representative kinetic study might involve measuring the initial rate of a reaction, such as the oximation of this compound, at different concentrations of the reactants.

Table 1: Representative Kinetic Data for the Oximation of this compound

| Experiment | [this compound] (mol/L) | [Hydroxylamine] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

This data is illustrative. Based on this hypothetical data, the reaction is first-order with respect to this compound and zero-order with respect to hydroxylamine, suggesting the rate-determining step involves only the aldehyde.

Such kinetic data is fundamental to building a complete picture of the reaction mechanism, complementing the structural and qualitative observations of reactivity.

Synthesis and Advanced Characterization of Functionalized Adamantane 2 Carbaldehyde Derivatives

Design Principles for Novel Adamantane-Based Structures

The design of new materials and therapeutic agents often leverages the adamantane (B196018) cage for its conformational rigidity and well-defined geometry. nih.gov This allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and binding events.

The adamantane nucleus is an exceptional scaffold for constructing multivalent ligands, which can significantly enhance binding affinity and specificity in biological systems. nih.gov Its bridgehead positions offer a predictable, tetrahedral arrangement for attaching multiple copies of a ligand. nih.gov Researchers have successfully designed adamantyl scaffolds that orient three functional groups, such as carboxylic acids, in a defined tripodal geometry for conjugating targeting ligands. nih.gov A fourth bridgehead position can be functionalized with a linker to attach an effector molecule, like a radiotracer or cytotoxin, without sterically hindering the ligand-receptor interaction. nih.gov This rigid, C3-symmetric presentation of ligands has been shown to improve binding affinity by over an order of magnitude in certain applications, such as with prostate-specific membrane antigen (PSMA) radiotracers. nih.gov The inherent rigidity of the adamantane core ensures that the ligands are held in an optimal orientation for binding, a key advantage over more flexible scaffolds. nih.gov

The lipophilic and geometrically defined nature of the adamantyl group makes it an ideal "guest" molecule in host-guest chemistry, driving the formation of complex supramolecular structures. mdpi.comrsc.org This principle is widely exploited by incorporating adamantane derivatives into systems with macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs). mdpi.comustc.edu.cn The adamantane cage fits perfectly into the hydrophobic cavity of β-cyclodextrin, with high association constants on the order of 10³–10⁵ M⁻¹. mdpi.com

This strong and specific non-covalent interaction serves as a reliable tool for self-assembly. mdpi.com For example, adamantyl-functionalized N-heterocyclic carbene (NHC) ligands have been designed to form stable 1:1 inclusion complexes with cucurbit researchgate.neturil (CB7). mdpi.com This interaction, confirmed by NMR titration, allows for the potential immobilization of homogeneous catalysts on solid supports functionalized with the host molecule, creating recoverable catalytic systems. mdpi.com Similarly, adamantane-functionalized phthalimides are designed as precursors for supramolecular materials, where the adamantane unit acts as a driving force for interactions with macrocycles. mdpi.com The encapsulation of adamantyl-containing drug molecules within larger cages has also been shown to improve solubility and create novel delivery systems. nih.gov

Synthetic Strategies for Diverse Derivatives

The functionalization of the adamantane core, particularly from precursors like adamantane-2-carbaldehyde, allows for the creation of a wide array of derivatives with tailored properties.

2-Aminoadamantane-2-carboxylic acid is an unnatural, achiral amino acid that has garnered interest for its unique physicochemical properties and potential as a transport inhibitor. durham.ac.ukacs.org Its synthesis has been approached through various methods, including scalable and safe flow-based processes. durham.ac.ukacs.org One developed system involves a three-step chemistry and workup sequence that can be managed by a single operator, highlighting the advancements in continuous processing for complex molecules. nih.gov

Synthetic routes to the four distinct stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid (GABA), have also been described. rsc.org These syntheses often start from 4-substituted adamantan-2-ones. rsc.org A key step involves the conversion of these ketones into acetamido-nitriles using reagents like tosylmethyl isocyanide, followed by hydrolysis to yield the final amino acids. rsc.org A stereospecific nitrene insertion reaction was employed to prepare the diaxial isomer, demonstrating the chemical strategies required to access specific, geometrically constrained adamantane derivatives. rsc.org

Table 1: Synthetic Approaches for Aminoadamantane-2-carboxylic Acid Derivatives

| Derivative | Starting Material | Key Reagents/Methods | Reference |

|---|---|---|---|

| 2-Aminoadamantane-2-carboxylic acid | Adamantan-2-one | Flow-based synthesis, Grignard addition, Ozonolysis | durham.ac.uk |

| (2e,4e)-4-Aminoadamantane-2-carboxylic acid | 4-Acetamidoadamantan-2-one | Tosylmethyl isocyanide, Hydrolysis | rsc.org |

| (2a,4a)-4-Aminoadamantane-2-carboxylic acid | Bicyclo[3.3.1]nonane derivative | Stereospecific nitrene insertion | rsc.org |

| (2e,4a)-4-Aminoadamantane-2-carboxylic acid | 4-Acetamidoadamantan-2-one | Tosylmethyl isocyanide, Hydrolysis | rsc.org |

Thiosemicarbazones incorporating an adamantane skeleton represent a significant class of derivatives. nih.gov Their synthesis is typically achieved through a straightforward condensation reaction. The key starting material, 4-(1-adamantyl)-3-thiosemicarbazide, is reacted with a variety of substituted benzaldehydes or acetophenones. nih.govnih.gov The reaction is generally carried out under reflux conditions in methanol (B129727) with an acid catalyst, such as acetic acid, to yield the corresponding thiosemicarbazone derivatives. nih.gov This synthetic route has been used to produce a large library of compounds for biological evaluation. nih.govnih.gov The structures of these compounds are routinely confirmed using NMR spectroscopy and mass spectrometry. nih.govmdpi.com

Table 2: Synthesis of Representative Adamantane-Containing Thiosemicarbazones

| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4a | 2-Hydroxybenzaldehyde | 70% | 194-196 | nih.gov |

| 4b | 4-Nitrobenzaldehyde | 85% | 153-155 | nih.gov |

| 4f | 2,6-Dichlorobenzaldehyde | 75% | 238-240 | mdpi.com |

| 2c | 4-Chlorobenzaldehyde | 92.1% | 208-210 | researchgate.netnih.gov |

| 3a | Acetophenone | 89.5% | 192-194 | researchgate.netnih.gov |

To create versatile building blocks for drug discovery and supramolecular chemistry, novel adamantane-functionalized phthalimide (B116566) scaffolds have been synthesized. mdpi.com A key example is 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione. mdpi.comresearchgate.net The synthesis involves reacting 4,5-dibromophthalic anhydride (B1165640) with 1-adamantanemethylamine. researchgate.net

This scaffold was fully characterized by NMR and FTIR spectroscopy, elemental analysis, and single-crystal X-ray crystallography. mdpi.com The crystal structure revealed that the adamantane moiety is oriented at an angle of 115.57(7)° relative to the phthalimide core, which sterically frees the adamantane unit for potential host-guest interactions. mdpi.com The presence of bromide groups on the benzene (B151609) ring provides reactive sites for further facile modifications, such as through Buchwald-Hartwig amination, allowing for the synthesis of a diverse range of new materials. mdpi.com

Table 3: Characterization Data for Adamantanyl-Functionalized Phthalimide Scaffold

| Property | Data | Reference |

|---|---|---|

| Compound Name | 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione | mdpi.com |

| Melting Point | 258.0-259.1 °C | researchgate.net |

| ¹H-NMR (Selected Peaks) | δ 1.55 (s, 6H, Adamantane-H), 1.95 (s, 3H, Adamantane-H), 2.11 (s, 6H, Adamantane-H), 3.90 (s, 2H, CH₂), 8.23 (s, 2H, Ar-H) | mdpi.com |

Adamantyl-Modified N-Heterocyclic Carbene Ligands

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry. The incorporation of a bulky adamantyl group onto an NHC ligand can enhance the stability and catalytic activity of the resulting metal complexes.

Recent research has focused on the design and synthesis of novel bidentate carboxylate chelating N-heterocyclic carbene (NHC) ligands modified with an adamantyl moiety. nih.gov The synthesis of one such versatile precursor, a benzimidazolium salt, was achieved and the product was characterized by 1H-NMR, 13C-NMR, FTIR, single-crystal X-ray crystallography, and elemental analysis. nih.govmdpi.com The strategic placement of the adamantyl group is intended for the formation of supramolecular complexes with host molecules like cucurbiturils. nih.gov This non-covalent immobilization via host-guest chemistry is a robust approach for tethering NHC-based catalysts to solid supports, which could lead to recoverable homogeneous catalysts. nih.govmdpi.com A proof-of-principle for this immobilization was demonstrated through 1H-NMR titration, which showed a 1:1 supramolecular complex formation between the adamantyl-modified NHC and a Cucurbit dntb.gov.uauril (CB7) host. mdpi.com

Furthermore, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) palladium complexes bearing adamantyl-substituted NHC ligands have been synthesized. researchgate.net These complexes have proven to be effective precatalysts for direct C-H activation and arylation of heteroaromatic compounds such as substituted thiophenes. researchgate.net

Synthesis of Chiral 1,2-Disubstituted Adamantane Derivatives

The adamantane skeleton is a rigid and lipophilic scaffold often used in medicinal chemistry and materials science. mdpi.com When the adamantane molecule is substituted at the 1 and 2 positions, the resulting compound is chiral. mdpi.com The synthesis of these chiral derivatives is a significant challenge in organic chemistry.

A primary strategy for creating 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework through total synthesis or by ring expansion/contraction reactions of adamantane homologues. mdpi.comnih.gov One notable ring expansion method involves the treatment of noradamantyl carbaldehyde with an in-situ generated phenyl acylium ion. mdpi.com This promotes a ring expansion to an intermediate that, after hydrolysis, yields a 1,2-adamantane diol. mdpi.com

Another approach involves starting from adamantan-2-one, which can be converted to a dicarboxylic acid. This acid can then be transformed into various 1,2-disubstituted products. mdpi.com Additionally, a new synthesis for racemic 1,2-diaminoadamantane has been developed, which can be resolved into its enantiomers using L-tartaric acid. researchgate.net The separated enantiomers serve as valuable precursors for synthesizing chiral N-donor ligands. researchgate.net

Conjugation with Peptides and Biomolecules

The unique properties of the adamantane cage make it an attractive moiety for conjugation with peptides and other biomolecules to enhance their therapeutic potential or to study biological interactions. The lipophilic nature of the adamantane group can facilitate hydrophobic interactions within the active sites of biomolecules. biosciencejournal.net

This compound itself is used in model studies to investigate glutamate (B1630785) receptor interactions. biosynth.com It can be reacted with magnesium to create an adduct that binds to amino acids like glutamic acid, serving as a probe for studying receptor-biomolecule interactions. biosynth.com

The conjugation of adamantane derivatives to peptides can be achieved using established bioconjugation techniques. One of the most prominent methods is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, effectively linking an adamantane unit (modified with an azide (B81097) or alkyne group) to a peptide. mdpi.com This method is highly efficient and does not require the protection of peptide side chains. mdpi.com Adamantyl-modified ligands have also been shown to form inclusion complexes with larger biomimetic host molecules such as cucurbiturils, demonstrating a non-covalent conjugation strategy. nih.govmdpi.com

Synthesis of Adamantane-1-carbohydrazide (B96139) Derivatives

Adamantane-1-carbohydrazide is a key intermediate for the synthesis of a wide range of biologically active molecules. biosciencejournal.netnih.gov The synthesis typically begins with adamantane-1-carboxylic acid. nih.gov The carboxylic acid is first esterified, commonly with methanol in the presence of sulfuric acid, to produce the corresponding methyl ester. biosciencejournal.netnih.gov This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield adamantane-1-carbohydrazide. biosciencejournal.netnih.govmedipol.edu.tr

Once formed, adamantane-1-carbohydrazide can be readily condensed with various aldehydes and ketones. nih.govmedipol.edu.tr For example, reaction with substituted benzaldehydes or heterocyclic aldehydes in refluxing ethanol (B145695) yields the corresponding hydrazide-hydrazone derivatives. nih.govnih.gov These reactions are often straightforward and result in good yields of the final products, which can be purified by crystallization. nih.gov The structures of these newly synthesized hydrazones are then confirmed using spectroscopic methods. nih.gov

Rimantadine (B1662185) and Adamantane-1-carboxylic Acid Derivatives with Heterocyclic Fragments

Rimantadine, an antiviral drug, and adamantane-1-carboxylic acid are common starting points for the synthesis of new derivatives featuring heterocyclic fragments. belnauka.byresearchgate.net The goal is often to combine the lipophilic adamantane cage with the diverse chemical properties of heterocycles to create novel compounds. dntb.gov.ua

One synthetic route involves the condensation of rimantadine with various substituted hydroxybenzaldehydes or 1,2-azole-3-carbaldehydes. belnauka.byresearchgate.net This reaction typically forms an azomethine (Schiff base), which can then be reduced to yield the final amine derivative. belnauka.byresearchgate.net

In a different approach, adamantane-1-carboxylic acid chloride is used as a precursor. dntb.gov.ua It can be reacted with aminophenols to form an amide linkage. dntb.gov.ua Through subsequent steps like nitration, reduction of the nitro group, and cyclization, heterocyclic rings such as benzimidazoles and benzoxazoles can be constructed onto the adamantane scaffold. dntb.gov.ua These multi-step syntheses allow for the creation of complex molecules containing both the adamantane moiety and various heterocyclic systems. dntb.gov.ua

Spectroscopic and Structural Characterization Techniques

The definitive identification of newly synthesized adamantane derivatives relies on a suite of advanced spectroscopic and structural analysis techniques. High-resolution Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) spectroscopy identifies the chemical environment of hydrogen atoms. In adamantane derivatives, the protons on the adamantane cage typically appear as a set of broad singlets or multiplets in the upfield region of the spectrum, generally between 1.70 and 2.10 ppm. nih.govnih.gov Protons closer to electron-withdrawing groups, such as a carbonyl or a heterocyclic ring, will be shifted downfield. For example, the aldehyde proton (CHO) in a carbaldehyde derivative would appear as a distinct singlet much further downfield, often above 9.0 ppm. nih.gov

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton. The saturated carbon atoms of the adamantane cage produce signals in the aliphatic region of the spectrum, typically between 27 and 45 ppm. nih.govnih.gov The carbon of a carbonyl group (C=O) is highly deshielded and appears significantly downfield, often in the range of 160-210 ppm, depending on whether it is part of a ketone, aldehyde, or amide. nih.govnih.gov

The combination of ¹H and ¹³C-NMR, often supplemented by 2D NMR techniques like HMBC and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the successful synthesis of the target adamantane derivative. nih.gov

Below are representative NMR data for several adamantane derivatives.

Table 1: Representative ¹H-NMR Data for Adamantane Derivatives

| Compound Name | Solvent | Adamantane Protons (δ ppm) | Other Key Protons (δ ppm) | Citation |

|---|---|---|---|---|

| N′-[5-(4-Chlorophenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide | DMSO-d₆ | 1.71 (s, 6H), 1.89 (s, 6H), 2.02 (s, 3H) | 8.52 (s, 1H, CH=N), 11.21 (s, 1H, NH) | nih.gov |

| 1-(4-(1-Tricyclo[3.3.1.1³,⁷]decyl)phenyl)imidazolidin-2-one | CDCl₃ | 1.72–1.81 (m, 6H), 1.89–1.90 (m, 6H), 2.09 (br. s, 3H) | 3.78 (s, 4H, Imidazole-H), 5.04 (br. s, 1H, Imidazole-H) | nih.gov |

| 1-(Adamantan-1-yl)-3-(1-(4-phenyl)adamantyl)propan-2-amine fumarate | DMSO-d₆ | 1.73–1.74 (m, 6H), 1.87 (s, 6H), 2.06 (s, 3H) | 4.49–4.52 (m, 1H, α-H), 8.54 (br. s, 3H, NH₃) | nih.gov |

Table 2: Representative ¹³C-NMR Data for Adamantane Derivatives

| Compound Name | Solvent | Adamantane Carbons (δ ppm) | Other Key Carbons (δ ppm) | Citation |

|---|---|---|---|---|

| N′-[5-(4-Chlorophenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide | DMSO-d₆ | 27.48, 35.95, 38.13, 39.99 | 173.52 (C=O), 136.14 (CH=N), 97.82-168.36 (Isoxazole-C) | nih.gov |

| 1-(4-(1-Tricyclo[3.3.1.1³,⁷]decyl)phenyl)imidazolidin-2-one | CDCl₃ | 29.0, 36.6, 36.8, 43.1 | 165.0 (C=O, Imidazole), 50.0 (CH₂-CH₂, Imidazole) | nih.gov |

| 1-(Adamantan-1-yl)-3-(1-(4-phenyl)adamantyl)propan-2-amine fumarate | DMSO-d₆ | 28.3, 35.8, 36.1, 40.5, 42.4 | 59.4 (α-C), 125.5-152.4 (Aromatic-C) | nih.gov |

| 1-Adamantyl-3-(1-(adamantan-1-yl)-1H-benzo[d]imidazol-5-yl)benzimidazolium Bromide | CDCl₃ | 29.21, 35.85, 43.23, 62.00 | 112.59, 113.06, 118.00, 131.05, 131.63, 132.84, 142.12 | mdpi.com |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the context of this compound derivatives, both standard Mass Spectrometry and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for characterization. ESI-MS is a soft ionization technique particularly suited for analyzing complex or thermally labile molecules, as it allows for the ionization of analytes directly from a solution into the gas phase with minimal fragmentation. researchgate.netuvic.ca This method is advantageous as it can readily detect charged species in solution and can identify reaction intermediates, even at very low concentrations. uvic.ca

When analyzing adamantane derivatives, ESI-MS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected parent ion. uvic.ca The fragmentation patterns observed can reveal the connectivity of the molecule. For instance, in the analysis of adamantane-containing compounds, fragmentation often involves the adamantane cage itself or the functional groups attached to it. The analysis of these fragmentation patterns can help confirm the successful synthesis of the target derivative and identify its constituent parts. uvic.ca For this compound derivatives, key fragmentation would likely involve the loss of the formyl group (CHO) or cleavages within the adamantane framework.

The general process involves dissolving the sample, often in a mixture like acetonitrile-water, and infusing it into the mass spectrometer. researchgate.net The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the ionized molecules. For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS/MS) allows for the separation of components before they enter the mass spectrometer, enabling the individual analysis of each compound. jfda-online.com

Table 1: Representative ESI-MS Data for a Hypothetical this compound Derivative

| Ion Type | m/z Value | Interpretation |

| [M+H]+ | Calculated MW + 1 | Protonated molecular ion of the derivative. |

| [M+Na]+ | Calculated MW + 23 | Sodium adduct of the molecular ion. |

| [M-CHO]+ | Calculated MW - 29 | Fragment ion resulting from the loss of the formyl group. |

| [C10H15]+ | 135.12 | Characteristic adamantyl cation fragment. |

Note: This table is illustrative. Actual m/z values would depend on the specific derivative being analyzed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For functionalized this compound derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. mdpi.com This technique is crucial for understanding the molecule's conformation, which is often rigid due to the bulky adamantane cage. scispace.com

The process involves growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation or vapor diffusion. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. The final structural model provides a detailed view of the molecule in the solid state. mdpi.com

Table 2: Illustrative Crystallographic Data for a Functionalized Adamantane Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |

| a (Å) | ~10.5 | Unit cell dimension. |

| b (Å) | ~9.8 | Unit cell dimension. |

| c (Å) | ~17.2 | Unit cell dimension. |

| β (°) | ~95.5 | Angle of the unit cell. |

| Volume (ų) | ~1750 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: This data is representative and based on typical values found for adamantane derivatives in the literature. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. mvpsvktcollege.ac.in For this compound and its derivatives, IR spectroscopy provides clear evidence for the presence of key structural features.

The IR spectrum of an this compound derivative would be characterized by several key absorption bands. A strong, prominent band for the carbonyl (C=O) stretching vibration of the aldehyde is expected to appear in the range of 1720-1740 cm⁻¹. mvpsvktcollege.ac.in Additionally, the spectrum will show characteristic bands for the aldehydic C-H bond, which typically appear as a pair of absorptions around 2700-2800 cm⁻¹. mvpsvktcollege.ac.in

The adamantane cage itself contributes to the spectrum, primarily through its C-H and C-C bond vibrations. The C-H stretching vibrations of the adamantane core are typically observed just below 3000 cm⁻¹. researchgate.net The complex region between 900 cm⁻¹ and 1400 cm⁻¹ is known as the fingerprint region, which contains a unique pattern of bending and stretching vibrations that is characteristic of the entire molecule. mvpsvktcollege.ac.in Analysis of the IR spectrum of the adamantane cation has also provided detailed insight into its structure. nih.gov The presence and position of these characteristic bands can confirm the successful synthesis and purity of this compound derivatives. ulisboa.pt

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium to Weak |

| Adamantane C-H | Stretch | ~2950-2850 | Strong |

| Aldehyde C=O | Stretch | ~1730 | Strong |

| C-C | Stretch/Bend | 1450-1000 | Variable |

Note: The exact positions of the peaks can be influenced by the molecular environment and any additional functionalization.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Differential Thermal Analysis)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. researchgate.netiranchembook.ir These methods are particularly useful for characterizing the thermal stability, melting point, crystallization, and solid-solid phase transitions of adamantane derivatives. researchgate.net

DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program. metu.edu.tr DTA, a related technique, measures the temperature difference that develops between a sample and an inert reference under the same conditions. researchgate.net Both methods can detect endothermic processes (heat absorption), such as melting or solid-solid transitions, and exothermic processes (heat release), such as crystallization or decomposition. researchgate.net

Adamantane and its derivatives are well-known for exhibiting solid-solid phase transitions, often from an ordered low-temperature phase to an orientationally disordered (plastic) high-temperature phase before melting. researchgate.nettainstruments.com For example, adamantane itself undergoes a polymorphic transition from a tetragonal lattice to a face-centered cubic lattice at approximately -65 °C. tainstruments.com DSC and DTA can precisely measure the temperature and enthalpy change associated with such transitions. tainstruments.com This information is critical for understanding the material's behavior at different temperatures and for applications where thermal stability is important.

Table 4: Typical Thermal Events for an Adamantane Derivative observed by DSC/DTA

| Thermal Event | Observed Temperature (°C) | Enthalpy Change (ΔH) | Type of Process |

| Solid-Solid Transition | Varies (e.g., 50-150 °C) | Endothermic | Change in crystal structure. researchgate.net |

| Melting | Varies (e.g., >200 °C) | Endothermic | Transition from solid to liquid. |

| Decomposition | Varies (e.g., >250 °C) | Exothermic/Endothermic | Chemical breakdown of the compound. |

Note: The temperatures and enthalpies are illustrative and highly dependent on the specific structure of the adamantane derivative.

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Analyses

There is no publicly available research data on the electronic structure and molecular orbital analyses of adamantane-2-carbaldehyde.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) Approach

There are no published studies that apply the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic properties of this compound.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of this compound has not been documented in scientific literature.

Molecular Orbital (MO) Analysis

Detailed Molecular Orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in current publications.

Intermolecular Interactions and Supramolecular Assembly

Comprehensive computational characterization of the intermolecular interactions and supramolecular assembly of this compound is not present in the available literature.

Characterization of Hydrogen Bonding Networks

While experimental studies on derivatives of this compound have suggested the presence of hydrogen bonding, a detailed computational characterization of these networks for the parent aldehyde is not available.

Analysis of Chalcogen Bonds and Other Non-Covalent Interactions

The stability of molecular structures in the solid state is heavily influenced by a network of non-covalent interactions. While the specific crystal structure of this compound is not detailed, extensive computational work on closely related adamantane (B196018) derivatives provides a clear blueprint for the types of interactions to be expected.

Detailed studies on adamantane-hydrazone and adamantane-thiourea derivatives reveal the prevalence of various non-covalent bonds. nih.govacs.org These interactions are critical in directing the self-assembly and packing of molecules in a crystal lattice. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface (HS) analysis are employed to identify and quantify these weak forces. acs.orgmdpi.com

In derivatives containing sulfur, chalcogen bonds , a specific type of σ-hole interaction, have been identified and characterized. nih.govnih.gov For instance, a highly directional C–S···N chalcogen bond was observed in a triazolothiadiazole derivative bearing an adamantane moiety, contributing significantly to the crystal's stability. nih.gov Similarly, intramolecular S···N chalcogen bonds have been found to influence and stabilize the molecular conformation of N'-(adamantan-2-ylidene)hydrazide derivatives. nih.gov

Other significant non-covalent interactions computationally identified in related adamantane structures include:

Hydrogen Bonds: Classical N–H···O and N–H···S hydrogen bonds are often dominant, forming robust synthons that define the primary molecular motifs. mdpi.com Weaker C–H···O and C–H···S interactions also play a substantial role. mdpi.comresearchgate.net

van der Waals Forces: Due to the large, saturated hydrocarbon surface of the adamantane cage, H···H contacts make a very significant contribution to the Hirshfeld surface area, indicating the importance of van der Waals forces in crystal packing. nih.govnih.gov

| Interaction Type | Description | Example Compounds from Literature | Reference |

|---|---|---|---|

| Chalcogen Bond | Directional interaction involving a Group 16 element (S, Se, Te) as the electrophilic site. | N'-(adamantan-2-ylidene)hydrazide, Adamantane-triazolothiadiazole | nih.govnih.gov |

| Hydrogen Bond | Strong electrostatic attraction between a hydrogen atom and a highly electronegative atom (O, N). | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | mdpi.com |

| C–H···π Interaction | Weak hydrogen bond between a soft acid (C-H) and a π-system. | Adamantane-triazolothiadiazole derivative | nih.gov |

| H···H Contacts | van der Waals interactions between hydrogen atoms. | Adamantyl phenylthiourea (B91264) derivatives | nih.gov |

Quantification of Dispersion Energy Contributions to Stability

Dispersion forces, arising from temporary fluctuations in electron density, are a major component of the stabilizing energy in nonpolar systems like the adamantane cage. Computational methods, such as the Counterpoise-corrected Pixel (CLP-PIXEL) method and Density Functional Theory with dispersion correction (DFT-D), are used to quantify the contributions of dispersion, electrostatic, and repulsive forces to the total interaction energy.

For dimers of adamantane derivatives, dispersion energy is often the dominant stabilizing component. In a study of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, the dispersion component was found to contribute approximately 70% to the stabilization of dimers linked by C–H···S interactions. mdpi.com In another analysis of a 3,6-disubstituted- acs.orgmdpi.comnih.govtriazolo[3,4-b] nih.govacs.orgmdpi.comthiadiazole derivative, a dimer formed by C–H···π interactions had a dispersion energy contribution of about 74%. nih.gov In contrast, for dimers stabilized by strong N–H···O hydrogen bonds, the electrostatic contribution is more significant, though dispersion still plays a crucial role. mdpi.com

The inclusion of dispersion corrections in DFT calculations is critical for accurately modeling adamantane systems. dergipark.org.tr Standard functionals like B3LYP can fail to capture these interactions, but when augmented with Grimme's dispersion correction (e.g., B3LYP-D3), they yield much more accurate complexation energies. dergipark.org.tr

| Dominant Interaction | Electrostatic Contribution | Dispersion Contribution | Reference |

|---|---|---|---|

| N–H···O | ~74% | ~26% | mdpi.com |

| C–H···S | ~30% | ~70% | mdpi.com |

| C–H···π | ~26% | ~74% | nih.gov |

Computational Studies of Host-Guest Complexation with Macrocyclic Hosts (Cyclodextrins, Cucurbiturils)

The adamantane group is a classic "guest" in supramolecular chemistry due to its size, shape, and hydrophobicity, which allow it to fit snugly within the cavities of "host" macrocycles like cyclodextrins and cucurbiturils. mdpi.comresearchgate.net This interaction is a cornerstone of building complex, non-covalently assembled systems.

Computational studies are vital for understanding the thermodynamics and structural details of this complexation.

Cyclodextrins (CDs): The adamantyl group fits perfectly into the ~7 Å diameter cavity of β-cyclodextrin (β-CD). mdpi.com This interaction is highly stable, with computationally and experimentally determined association constants (Kₐ) in the range of 10⁴–10⁵ M⁻¹. mdpi.comresearchgate.net Molecular dynamics (MD) simulations and DFT calculations can model the inclusion process, revealing the importance of hydrophobic interactions and the release of high-energy water molecules from the host cavity as the primary driving forces for complexation.

Cucurbiturils (CB[n]): Cucurbiturils, particularly CB mdpi.com and CB researchgate.net, are another class of hosts that form remarkably stable complexes with adamantane derivatives. nih.gov The carbonyl-fringed portals of CB[n] hosts can engage in strong ion-dipole and hydrogen bonding interactions with appropriately functionalized guests, while the hydrophobic cavity encapsulates the adamantane cage. Computational studies show that host-guest complex formation is highly favorable, with stabilization energies of 95–125 kJ mol⁻¹ predicted for some systems. rsc.org

These computational models help in designing adamantane-based systems for applications in drug delivery, sensing, and self-healing materials. researchgate.net

Reaction Pathway and Energy Landscape Mapping

Understanding the chemical reactivity of this compound involves mapping the potential energy surfaces of its reactions. This allows for the identification of transition states and the prediction of reaction outcomes.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and products. solubilityofthings.comnumberanalytics.com Computational chemistry can locate and characterize the geometry, energy, and vibrational frequencies of these states. For reactions involving adamantane derivatives, such as rearrangements or functional group transformations, identifying the TS is key to understanding the mechanism. mdpi.comacs.org

For example, in a study of the decarbonylation of 3-hydroxyadamantane-1-carbonyl chloride, the transition state was located using the PM6 method. acs.org Analysis of the TS geometry and an Intrinsic Reaction Coordinate (IRC) calculation, which maps the path from the TS to reactants and products, confirmed the concerted nature of the reaction. acs.org Such analyses for reactions involving the aldehyde group of this compound could elucidate mechanisms like oxidation, reduction, or condensation.

Prediction of Reaction Kinetics and Thermodynamic Parameters

Once a reaction pathway and its associated transition states are mapped, kinetic and thermodynamic parameters can be predicted. rroij.com

Kinetics: Transition State Theory (TST) allows for the calculation of the activation energy (Eₐ), which is the energy barrier between reactants and the transition state. solubilityofthings.com This value is crucial for predicting the rate of a reaction.

Thermodynamics: Computational methods like the high-level G4 quantum-chemical method can accurately predict gas-phase enthalpies of formation (ΔfH°(g)) for adamantane derivatives. researchgate.net These calculations, when benchmarked against experimental data from techniques like combustion calorimetry, provide a reliable set of thermodynamic values for assessing reaction feasibility. researchgate.net

| Compound | Parameter | Value (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|---|

| 2-Cyano-adamantane | ΔfH°(g) | -90.5 ± 4.5 | G4 (Calculated) | researchgate.net |

| 2,2-Dinitro-adamantane | ΔfH°(g) | -231.0 ± 5.0 | G4 (Calculated) | researchgate.net |

| 1-Adamantanol | Complexation Energy | -8.61 (kcal/mol) | B3LYP-D | dergipark.org.tr |

Molecular Modeling for Biomolecular Interactions

The rigid adamantane scaffold is a well-known pharmacophore used in drug design to anchor a molecule within a protein's binding site. nih.gov Molecular docking, a computational technique, is used to predict the preferred binding mode and affinity of a ligand like this compound to a biological target.

Studies on adamantane-linked compounds have demonstrated their potential as enzyme inhibitors. For example, molecular docking of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides into the active site of urease revealed key interactions with nickel ions and surrounding amino acid residues, explaining their inhibitory activity. mdpi.com Similarly, adamantane-linked 1,2,4-triazole (B32235) derivatives have been modeled in the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing strong hydrogen bond interactions with key residues like Ser170 and Tyr183 and predicting high binding affinity. mdpi.com

These in silico studies suggest that this compound could also serve as a valuable scaffold for designing new therapeutic agents, with the aldehyde group providing a handle for further functionalization or direct interaction with protein targets.

Emerging Research Applications and Future Directions

Contributions to Advanced Organic Synthesis

The inherent characteristics of the adamantane (B196018) cage, such as its three-dimensional structure, high lipophilicity, and chemical stability, coupled with the reactivity of the carbaldehyde group, position adamantane-2-carbaldehyde as a valuable tool in modern organic synthesis.

Building Blocks for Complex Molecular Architectures

This compound serves as a foundational component for the construction of intricate molecular structures. smolecule.com The rigid adamantane framework provides a predictable and stable scaffold, while the aldehyde functionality offers a gateway for a multitude of chemical transformations. smolecule.com This combination allows for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Researchers are exploring the use of this compound to create new drug candidates by modifying the aldehyde group to introduce various pharmacophores. smolecule.com The adamantane moiety itself is known to favorably influence the pharmacokinetic properties of drug molecules. Furthermore, the compound is a potential precursor for the development of functional materials, where the adamantane unit can impart desirable characteristics such as thermal stability and biocompatibility. smolecule.com A review of synthetic strategies highlights that constructing the adamantane core from simpler cyclic precursors is a viable method to produce 1,2-disubstituted adamantane derivatives, which are key intermediates for more complex molecules. nih.gov For instance, a Lewis acid-promoted rearrangement can convert a protoadamantane (B92536) derivative into an adamantane with a carbaldehyde group at the 2-position. nih.gov

Enabling Chirality Introduction in Synthetic Pathways

A significant aspect of this compound's utility lies in its potential for introducing chirality into synthetic targets. Formally, any 1,2-disubstituted adamantane derivative is chiral, making this compound a prochiral starting material for the synthesis of enantiomerically pure compounds. nih.gov

Synthetic pathways have been developed to access enantiomerically pure 1,2-disubstituted adamantanes, which are sought after for applications in enantioselective catalysis and as chiral building blocks. nih.gov For example, racemic 1,2-diaminoadamantane, which can be synthesized from precursors related to this compound, has been resolved into its individual enantiomers for the synthesis of chiral ligands. nih.gov The synthesis of enantiopure keto-olefins that can be cyclized to form chiral 1,2-disubstituted adamantane skeletons further underscores the potential of this structural motif in asymmetric synthesis. mdpi.com The inherent chirality of the 1,2-substitution pattern on the rigid adamantane framework allows for the effective transfer of stereochemical information in subsequent reactions.

Role in Catalysis Research

The sterically demanding and electron-rich nature of the adamantyl group makes it an attractive component in the design of novel catalysts. This compound can serve as a precursor to various ligands for both organocatalysis and organometallic catalysis.

Design and Development of Adamantane-Based Organocatalysts and Organometallic Catalysts

The aldehyde functionality of this compound can be readily converted into other functional groups, such as amines, which are common components of organocatalysts and ligands for metal catalysts. For instance, Schiff bases derived from adamantane derivatives and their transition metal complexes have been synthesized and investigated for their catalytic activities. echemcom.com While many examples start from 1-aminoadamantane, the synthesis of 2-aminoadamantane (B82074) derivatives as potential antimicrobial agents has also been reported, indicating the accessibility of the necessary amine functionality at the C-2 position. nih.gov